![molecular formula C19H19ClFN3O2S B2687560 1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1203081-95-1](/img/structure/B2687560.png)
1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
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Description
The compound “1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring, a piperidine ring, and a sulfonyl group attached to a fluorophenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C19H19ClFN3O2S, and it has a molecular weight of 407.89. It contains a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole. The piperidine ring is a six-membered ring with one nitrogen atom . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and one carbon atom .Scientific Research Applications
Anti-HIV-1 Activity
Indole derivatives, including benzimidazole-based compounds, have shown promise as anti-HIV agents. Researchers have reported novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to assess their anti-HIV-1 potential . Further investigations into the specific anti-HIV activity of our compound could be valuable.
Protodeboronation
Protodeboronation of boronic esters is an essential process in organic synthesis. While alkyl boronic esters are well-studied, the protodeboronation of pinacol boronic esters remains an area of interest. Our compound could potentially serve as a substrate for catalytic protodeboronation reactions .
Other Applications
Beyond the mentioned fields, our compound may find applications in diverse areas such as materials science, catalysis, and drug development. Its unique structural features warrant further exploration.
For more details, you can explore the literature references provided . Additionally, if you’re interested in obtaining this compound, you can inquire with BenchChem. 🌟
properties
IUPAC Name |
1-[[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2S/c20-16-11-15(5-6-17(16)21)27(25,26)24-9-7-14(8-10-24)12-23-13-22-18-3-1-2-4-19(18)23/h1-6,11,13-14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGHCNGIHQHOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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